(1S,2S)-2-(Allylamino)cyclopentan-1-ol
Description
“(1S,2S)-2-(Allylamino)cyclopentan-1-ol” is a chiral secondary amine featuring a cyclopentanol backbone substituted with an allylamino (-NH-CH₂-CH=CH₂) group at the 2-position. Its stereochemistry (1S,2S) confers distinct spatial arrangements that may influence interactions in chiral environments, such as enzyme binding sites or asymmetric synthesis.
Properties
CAS No. |
1931933-35-5; 412035-20-2 |
|---|---|
Molecular Formula |
C8H15NO |
Molecular Weight |
141.214 |
IUPAC Name |
(1S,2S)-2-(prop-2-enylamino)cyclopentan-1-ol |
InChI |
InChI=1S/C8H15NO/c1-2-6-9-7-4-3-5-8(7)10/h2,7-10H,1,3-6H2/t7-,8-/m0/s1 |
InChI Key |
CWJNAZOHFVTWAN-YUMQZZPRSA-N |
SMILES |
C=CCNC1CCCC1O |
solubility |
not available |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following compounds share structural similarities with “(1S,2S)-2-(Allylamino)cyclopentan-1-ol” but differ in substituent type, position, or chain length.
Table 1: Comparative Analysis of Structural Analogs
*Data for the target compound are inferred from structural trends due to absence in evidence.
Key Research Findings
Substituent Effects on Physicochemical Properties: Methylamino Derivative: The smallest substituent (-NHCH₃) results in the lowest molecular weight (115.17 g/mol) and highest predicted pKa (15.02), indicating stronger basicity. Its compact structure may favor solubility in polar solvents . Butylamino Derivative: The extended alkyl chain (C₄H₉) elevates lipophilicity (molecular weight: 157.25 g/mol), favoring membrane permeability in drug design . Allylamino Derivative: The allyl group’s unsaturation introduces reactivity (e.g., Michael additions) and moderate hydrophobicity, balancing solubility and membrane interaction.
Stereochemical and Positional Influences: The (1S,2S) configuration in cyclopentanol derivatives optimizes spatial alignment for chiral recognition in catalysis or bioactive molecules. Positional isomerism (e.g., 1- vs. 2-substitution) alters steric environments; for example, 1-(1-Aminobutan-2-yl)cyclopentan-1-ol may exhibit distinct conformational flexibility compared to 2-substituted analogs .
Applications: Pharmaceuticals: Methylamino and benzylamino derivatives are explored as intermediates for neurologically active compounds, while allylamino analogs may serve as precursors for covalent inhibitors . Material Science: Allyl groups enable polymerizable moieties, whereas benzyl groups enhance thermal stability in resins.
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